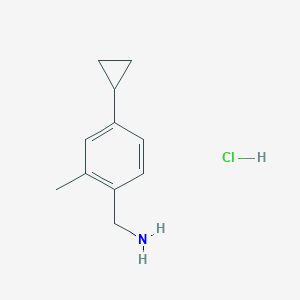

(4S)-1-(叔丁氧羰基)-4-异氰基-L-脯氨酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

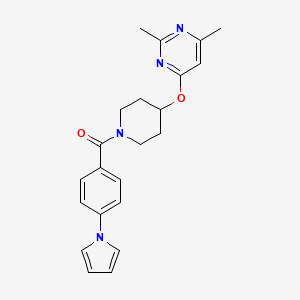

“(4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester” is a chemical compound that contains a tert-butoxycarbonyl group . The tert-butoxycarbonyl group is a protecting group used in organic chemistry . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Synthesis Analysis

Tertiary butyl esters, such as “(4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester”, find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis

The molecular structure of “(4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester” includes a tert-butoxycarbonyl group . The formula of the tert-butoxycarbonyl group is C5H9O2, with a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 .Chemical Reactions Analysis

The tert-butoxycarbonyl group in “(4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester” plays a role as a protecting group . It is a part of the molecule that is introduced by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester” are largely determined by the tert-butoxycarbonyl group. The tert-butoxycarbonyl group has a formula of C5H9O2, a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 .科学研究应用

合成和结构分析

研究工作一直致力于合成脯氨酸衍生物并探索其结构性质。例如,从反式-4-羟基-L-脯氨酸合成光学活性保护的 4-羟基脯氨醇展示了手性池合成方法,突出了脯氨酸衍生物在创建生物活性化合物或作为起始材料中的稳定手性辅助亚基中的重要性 (Friedemann, Eustergerling, & Nubbemeyer, 2012)。另一项研究描述了从反式-4-羟基-L-脯氨酸对映选择性合成 (4R)-1-氮杂双环[2.2.1]庚烷衍生物,展示了该化合物在构建复杂双环结构中的效用 (Houghton et al., 1993)。

构象研究

脯氨酸及其衍生物的构象研究对于理解肽的结构和功能至关重要。叔丁氧羰基甲酰甘氨酰-L-脯氨酸及其苄基酯的晶体结构揭示了扩展构象,提供了对肽构象和相互作用的见解 (Marsh, Narasimha Murthy, & Venkatesan, 1977)。

在肽合成中的应用

脯氨酸衍生物是肽合成不可或缺的一部分,如各种合成策略所示。从 L-脯氨酰-L-亮氨酸甲酯合成 3-异丁基六氢吡咯并[1,2-a]吡嗪-1,4-二酮,涉及叔丁氧羰基氨基保护基的去除,强调了脯氨酸衍生物在合成具有生物效应的肽中的作用 (Haidukevich et al., 2019)。

新型脯氨酸衍生物

探索用于有机合成和药物发现的潜在应用的新型脯氨酸衍生物是一个持续的研究领域。例如,不饱和稠合双环脯氨酸类似物的非对映选择性合成展示了脯氨酸衍生物在为调节蛋白质-蛋白质相互作用创建构象明确的二肽类似物方面的多功能性 (Soicke et al., 2014)。

作用机制

The mechanism of action of the tert-butoxycarbonyl group involves the amine attacking a carbonyl site on di-tert-butyl dicarbonate, resulting in tert-butyl carbonate leaving as a leaving group . Tert-butyl carbonate picks up the proton from the protonated amine, and tert-butyl bicarbonate breaks down into CO2 (gas) and tert-butanol .

未来方向

The unique reactivity pattern elicited by the crowded tert-butyl group, which is part of “(4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester”, is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described . This suggests potential future directions in the field of biocatalysis.

属性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-isocyanopyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(13-4)6-9(14)10(15)17-5/h8-9H,6-7H2,1-3,5H3/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIKQJPOJKHOPE-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)[N+]#[C-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)[N+]#[C-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2990366.png)

![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2990370.png)

![Tert-butyl 1-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2990371.png)

![3-Ethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidine](/img/structure/B2990373.png)

![N,N-diethyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2990376.png)

![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-(methylsulfanyl)aniline](/img/structure/B2990380.png)

![N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide](/img/structure/B2990387.png)